1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Catalog No.
S2646831
CAS No.
847396-24-1
M.F
C21H20BrN3O
M. Wt
410.315
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]...

CAS Number

847396-24-1

Product Name

1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

IUPAC Name

1-(2-bromophenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one

Molecular Formula

C21H20BrN3O

Molecular Weight

410.315

InChI

InChI=1S/C21H20BrN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,15H,1,11-13H2,2H3

InChI Key

KUUYKOPSBDMDDU-UHFFFAOYSA-N

SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br

solubility

not available

1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound characterized by its intricate structure, which incorporates a bromophenyl group, a benzoimidazole moiety, and a pyrrolidinone ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique molecular architecture and the presence of multiple functional groups that can interact with various biological targets.

  • Enzyme inhibition: Some benzoimidazoles can inhibit enzymes involved in various biological processes.

The chemical behavior of 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is influenced by its functional groups, allowing it to participate in several types of reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into reduced forms.
  • Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.

Research indicates that 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibits significant biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound shows potential against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
  • Mechanism of Action: Its biological effects are likely mediated through interactions with enzymes and receptors, modulating their activity and influencing cellular pathways .

The synthesis of 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions:

  • Formation of Intermediate Compounds: The process begins with the condensation of 2-bromobenzaldehyde with 2-methylallylamine to form an intermediate Schiff base.
  • Cyclization: This intermediate undergoes cyclization with 2-aminobenzimidazole under acidic conditions to yield the desired product.
  • Purification: Techniques such as recrystallization and chromatography are employed to isolate the compound in pure form.

The compound has several notable applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential biological activities make it a candidate for further research in drug discovery.
  • Medicine: Explored as a lead compound for developing therapeutics targeting various diseases.
  • Industry: Utilized in the synthesis of specialty chemicals and materials due to its unique properties .

Interaction studies have focused on understanding how 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one interacts with specific molecular targets. The benzoimidazole moiety is particularly significant as it can bind to enzymes and receptors, potentially inhibiting or activating certain biochemical pathways. This interaction profile underpins its observed biological effects and therapeutic potential .

Several compounds share structural similarities with 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
1-(4-chlorophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-oneChlorine atom instead of bromineMay exhibit different reactivity profiles due to chlorine's electronegativity
1-(4-fluorophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-oneFluorine atom instead of bromineFluorine's small size may affect binding interactions
1-(3-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-oneBromine atom at a different position on the phenyl ringPositioning of the bromine may influence steric effects and reactivity

Uniqueness

The presence of the bromophenyl group in this compound confers unique properties such as increased reactivity in substitution reactions and potential biological activity due to the size and electronegativity of the bromine atom. This specificity may lead to distinct pharmacological profiles compared to similar compounds .

XLogP3

4.3

Dates

Last modified: 08-16-2023

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